1'-Deoxyguanosine Monohydrate-1'-d
Description
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Properties
Molecular Formula |
C₁₀H₁₄DN₅O₅ |
|---|---|
Molecular Weight |
286.26 |
Synonyms |
9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-1’-d Monohydrate; Deoxyguanosine-1’-d Monohydrate; Guanine Deoxyriboside-1’-d Monohydrate; NSC 22837-1’-d Monohydrate; |
Origin of Product |
United States |
Significance of 2 Deoxyguanosine in Nucleic Acid Biochemistry
2'-Deoxyguanosine (B1662781) is one of the four essential deoxyribonucleosides that constitute the building blocks of DNA. apexbt.com Its structure comprises the purine (B94841) base guanine (B1146940) linked to the deoxyribose sugar at the 1' position. nih.gov This seemingly simple molecule is integral to the structure and function of DNA, participating in the formation of the iconic double helix through hydrogen bonding with its complementary base, cytosine.
Beyond its structural role, 2'-deoxyguanosine and its derivatives are central to various cellular processes. It is a key player in DNA replication, the process by which a cell duplicates its genetic material before division. silantes.com Furthermore, it is intimately involved in DNA repair mechanisms that safeguard the genome from damage. nih.gov Oxidative stress, a common cellular phenomenon, can lead to the formation of lesions on DNA, with guanine being particularly susceptible to oxidation due to its high oxidation potential. youtube.com A major product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a premutagenic lesion that can lead to mutations if not repaired. nih.govnih.gov The study of 2'-deoxyguanosine and its damaged forms is therefore critical for understanding mutagenesis, carcinogenesis, and aging. nih.govnih.gov
Molecular and Biochemical Roles of Deoxyguanosine in Cellular Processes
Deoxyguanosine as a Core Building Block in DNA Biosynthesis
Deoxyguanosine is one of the four essential deoxynucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for the synthesis and repair of DNA. baseclick.eu Its conversion into deoxyguanosine triphosphate (dGTP) is a prerequisite for its incorporation into the growing DNA strand by DNA polymerases. baseclick.eu
The journey of deoxyguanosine to becoming an integral part of the DNA backbone begins with its phosphorylation. This process, catalyzed by specific enzymes, involves the addition of phosphate (B84403) groups to the deoxyguanosine molecule. excedr.com Deoxyguanosine monophosphate (dGMP) acts as the precursor for the synthesis of dGTP. excedr.com The conversion can occur through two primary methods: enzymatic synthesis and chemical phosphorylation. excedr.com
Enzymatic synthesis utilizes highly specific enzymes to carry out the phosphorylation, a process that efficiently eliminates impurities. excedr.com In mammalian cells, the initial and rate-limiting step of phosphorylating purine (B94841) deoxyribonucleosides is primarily mediated by two key enzymes: cytosolic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (DGUOK). wikipedia.orgwikipedia.org DGUOK is specifically responsible for this phosphorylation within the mitochondrial matrix. wikipedia.org The subsequent phosphorylations to form the triphosphate dGTP are also carried out by specific kinases. nih.gov For instance, pyruvate (B1213749) kinase can catalyze the phosphorylation of deoxyguanosine diphosphate (B83284) (dGDP) to dGTP. nih.gov
The formation of dGTP is a critical step, as deoxyribonucleoside triphosphates serve dual purposes in DNA replication: they act as the substrates for DNA polymerase and provide the energy required for the polymerization reaction. ncert.nic.in The cleavage of the high-energy phosphate bonds in dGTP releases the energy necessary for DNA polymerase to add the nucleotide to the newly synthesizing DNA strand. excedr.com
The synthesis of dNTPs, including dGTP, is a tightly regulated process. Ribonucleotide reductase (RNR) is a key enzyme that converts ribonucleotides into deoxyribonucleotides, which are then phosphorylated to dNTPs. pnas.org The activity of RNR is allosterically regulated by dNTPs, including dGTP, to maintain a balanced supply of the four DNA building blocks. pnas.org
Once synthesized, dGTP serves as a crucial substrate for DNA polymerases during DNA replication and repair. baseclick.eu The DNA polymerase enzyme catalyzes the formation of a phosphodiester bond between the 3' hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming dGTP molecule. baseclick.euexcedr.com This reaction is driven by the energy released from the cleavage of the two terminal phosphate groups (pyrophosphate) from dGTP. baseclick.eu The fidelity of DNA replication is ensured by the specific base pairing of dGTP with a cytosine base on the template DNA strand. baseclick.eu
Deoxyguanosine triphosphate is not only essential for cellular DNA polymerases but also plays a vital role in the activity of reverse transcriptases. baseclick.euresearchgate.net Reverse transcriptases, enzymes found in retroviruses like HIV, synthesize DNA from an RNA template. researchgate.net dGTP is a necessary substrate for this process, enabling the synthesis of a DNA copy of the viral RNA genome. nih.gov Interestingly, the efficiency of dGTP incorporation can differ between viral reverse transcriptases and host cell DNA polymerases, a property that is exploited in the development of antiviral therapies. nih.govbibliotekanauki.pl For example, HIV-1 reverse transcriptase has been shown to incorporate certain dGTP analogs with different efficiencies compared to eukaryotic DNA polymerases. nih.gov
The table below summarizes the key enzymes involved in deoxyguanosine metabolism and their functions.
| Enzyme | Function | Cellular Location |
| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. wikipedia.orgnih.gov | Cytosol wikipedia.org |
| Deoxyguanosine Kinase (DGUOK) | Phosphorylates purine deoxyribonucleosides, with high efficiency for deoxyguanosine. wikipedia.orgnih.govuniprot.org | Mitochondria wikipedia.org |
| Pyruvate Kinase | Catalyzes the phosphorylation of dGDP to dGTP. nih.gov | Cytosol |
| Ribonucleotide Reductase (RNR) | Converts ribonucleotides to deoxyribonucleotides. pnas.org | Cytosol nih.gov |
| DNA Polymerase | Incorporates dGTP into the growing DNA strand during replication and repair. baseclick.eu | Nucleus, Mitochondria bibliotekanauki.pl |
| Reverse Transcriptase | Synthesizes DNA from an RNA template, utilizing dGTP as a substrate. researchgate.net | Viral particles |
Interplay with Mitochondrial Functions and Energy Metabolism Regulation
Deoxyguanosine metabolism is intricately linked to mitochondrial function and the regulation of cellular energy. Mitochondria, the powerhouses of the cell, are responsible for generating the majority of the cell's ATP through oxidative phosphorylation. khanacademy.org They also contain their own DNA (mtDNA), which is essential for their proper function. medlineplus.gov
The phosphorylation of deoxyguanosine can occur within intact mitochondria and is stimulated by ATP, substrates for oxidative phosphorylation, or inorganic phosphate. nih.gov Conversely, inhibitors of oxidative phosphorylation can decrease the level of deoxyguanosine phosphorylation, highlighting the dependence of this process on mitochondrial energy production. nih.gov
Mitochondrial deoxyguanosine kinase (DGUOK) is a key enzyme in the mitochondrial salvage pathway, responsible for phosphorylating purine deoxyribonucleosides within the mitochondrial matrix. wikipedia.orgnih.gov This pathway is crucial for maintaining the mitochondrial dNTP pool, which is necessary for mtDNA synthesis and repair. nih.govnih.gov In non-dividing cells, where the primary de novo synthesis of dNTPs in the cytosol is downregulated, mtDNA synthesis relies heavily on the salvage pathway enzymes DGUOK and thymidine (B127349) kinase 2 (TK2). uniprot.orgnih.gov
Deficiencies in DGUOK can lead to a depletion of mtDNA, resulting in mitochondrial dysfunction that can manifest as severe disorders affecting the liver and brain. medlineplus.gov This underscores the critical role of deoxyguanosine metabolism in maintaining mitochondrial integrity and function.
Nucleoside Metabolism and Immune System Modulation
The metabolism of nucleosides, including deoxyguanosine, plays a significant role in the proper functioning of the immune system. nih.gov Immune cells, particularly lymphocytes, undergo rapid proliferation upon activation, which requires a substantial supply of nucleotides for DNA synthesis. nih.gov
Metabolic processes are fundamental to immune cell activation and function. nih.gov Dysregulation of these metabolic pathways can impair immune cell activation, differentiation, and effector functions. nih.gov The immune system relies on both de novo synthesis and salvage pathways to provide the necessary building blocks for DNA and RNA. nih.govnih.gov
Deoxycytidine kinase (dCK) is a crucial enzyme in the salvage pathway that phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. wikipedia.orgnih.gov Studies have shown that dCK is essential for the development of both T and B lymphocytes. nih.gov While the de novo pathway is generally considered the primary source of dNTPs, lymphocyte metabolism may operate under a different set of rules, with the salvage pathway playing a more prominent role. nih.gov
The expression of dCK is highest in the thymus and bone marrow, sites of active lymphopoiesis, further indicating its importance in immune cell development. nih.gov The sensitivity of lymphocytes to defects in deoxyribonucleoside metabolism highlights the critical role of enzymes like dCK in maintaining a healthy immune system. nih.gov
Furthermore, exogenous nucleotides have been shown to modulate the function of human immune cells. nih.gov For instance, deoxyguanosine monophosphate has been observed to inhibit the secretion of interferon-gamma by immune cells stimulated with a specific viral antigen in vitro. nih.gov This suggests that deoxyguanosine and its metabolites can directly influence immune responses. The targeted manipulation of cellular metabolism, including nucleoside metabolism, is being explored as a potential strategy to modulate excessive immune responses. sciencedaily.com
Oxidative Damage Pathways of the Guanine (B1146940) Base
The guanine base in deoxyguanosine is the most easily oxidized of the four DNA bases, making it a primary target for reactive oxygen species (ROS). nih.govnih.govmdpi.commdpi.comresearchgate.net This high susceptibility is attributed to its low redox potential. mdpi.commdpi.comresearchgate.net Oxidative damage to guanine can occur through several mechanisms, leading to a variety of lesion products.
Singlet oxygen (¹O₂), a highly reactive form of oxygen, can be generated through various photosensitization processes. wayne.edunih.gov Its reaction with guanine is a significant pathway for DNA damage. cuny.edu The oxidation of guanine by singlet oxygen is a complex process that can proceed through different intermediates depending on the reaction conditions, such as pH. cuny.edu
The initial step often involves the formation of an endoperoxide intermediate. wayne.educuny.eduresearchgate.net Theoretical studies suggest that the addition of singlet oxygen to guanine can occur in a stepwise manner, forming a zwitterionic peroxyl intermediate which then closes to form the endoperoxide. wayne.edunih.govresearchgate.net The stability and subsequent reactions of these intermediates are influenced by factors like protonation state. cuny.edu
The decomposition of these intermediates leads to the formation of several stable oxidation products. Among the well-characterized products are spiroiminodihydantoin (Sp) and guanidinohydantoin (B12948520) (Gh). mdpi.comcuny.edu In neutral to basic solutions, Sp is the dominant product, whereas in acidic conditions, the formation of Gh is favored. cuny.edu Another significant product that can arise from the further oxidation of initial products like 8-oxoguanine is 2,5-diamino-4H-imidazol-4-one (Iz). mdpi.com Research has also identified 4,8-dihydro-4-hydroxy-8-oxodG as a product of singlet oxygen-mediated oxidation.
Table 1: Major Products of Singlet Oxygen Mediated Guanine Oxidation
| Product Name | Abbreviation | Formation Conditions |
| Spiroiminodihydantoin | Sp | Neutral to Basic pH |
| Guanidinohydantoin | Gh | Acidic pH |
| 2,5-diamino-4H-imidazol-4-one | Iz | Further oxidation of 8-oxoG |
| 4,8-dihydro-4-hydroxy-8-oxodG | - | Singlet oxygen oxidation |
The hydroxyl radical (•OH) is a highly reactive oxygen species that can be generated by ionizing radiation or through the Fenton reaction. nih.govnih.gov It readily attacks DNA, with the guanine base being a primary target. nih.govnih.govnih.govresearchgate.net The attack of a hydroxyl radical at the C8 position of guanine is a key event leading to the formation of the C8-OH-adduct radical. researchgate.net
This radical intermediate can then undergo further reactions. One of the most significant pathways involves the oxidation of the C8-OH-adduct radical, which results in the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, commonly known as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG). nih.govresearchgate.net 8-OHdG is one of the most abundant and extensively studied oxidative DNA lesions and serves as a biomarker for oxidative stress. mdpi.com The formation of 8-OHdG in cellular DNA has been demonstrated in response to stimuli that generate hydroxyl radicals. nih.gov
It's important to note that the fate of the C8-OH-adduct radical can be influenced by the cellular environment, such as oxygen tension. researchgate.net While oxidation leads to 8-OHdG, alternative pathways like reduction and ring-opening can lead to the formation of formamidopyrimidine derivatives. researchgate.net
One-electron oxidation of guanine, which can be initiated by various oxidants including hydroxyl radicals and carbonate radical anions, leads to the formation of a guanine radical cation (G•+). nih.govresearchgate.netnih.gov This radical cation is a key intermediate in oxidative DNA damage pathways. nih.gov
An important and damaging consequence of the formation of guanine radical cations is the subsequent generation of radicals on the deoxyribose sugar moiety of the DNA backbone. nih.govnih.govoup.com Photo-excitation of the guanine radical cation can lead to the efficient formation of sugar radicals, such as those at the C1′, C3′, and C5′ positions of the deoxyribose. nih.govnih.govoup.com The formation of these sugar radicals is a result of the delocalization of the positive charge (hole) from the excited guanine base into the sugar, followed by deprotonation at specific sites on the sugar. nih.gov The formation of C1'• is particularly significant as it can lead to alkali-labile strand breaks. oup.com
The generation of guanine radicals is not limited to the radical cation. Deprotonation of the radical cation can lead to the formation of a neutral guanine radical, G(-H)•. rsc.orgresearchgate.net These neutral radicals can also participate in damaging reactions, including the formation of DNA-protein cross-links. rsc.org
Table 2: Sugar Radicals Formed from Guanine Radical Cations
| Sugar Radical | Position on Deoxyribose | Consequence |
| C1′• | C1′ | Alkali-labile strand break |
| C3′• | C3′ | Frank strand break |
| C5′• | C5′ | Frank strand break |
Glycation-Derived Adducts of Deoxyguanosine
Glycation is a non-enzymatic reaction between reducing sugars or their degradation products, such as reactive dicarbonyls, and biomolecules like DNA. fortunejournals.com Deoxyguanosine is the most reactive of the nucleotides towards glycation. fortunejournals.comresearchgate.net This process leads to the formation of advanced glycation end products (AGEs) on DNA, which can contribute to genetic instability. fortunejournals.comnih.gov
Reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), are key players in the glycation of deoxyguanosine. fortunejournals.comnih.gov Under physiological conditions, these dicarbonyls react with deoxyguanosine to form characteristic imidazopurinone derivatives. researchgate.netnih.govnih.gov
The reaction of glyoxal with deoxyguanosine yields 3-(2′-deoxyribosyl)-6,7-dihydro-6,7-dihydroxyimidazo[2,3-b]purin-9(8)one, abbreviated as GdG. nih.gov Similarly, the reaction with methylglyoxal results in the formation of a mixture of 6- and 7-methyl structural isomers of 3-(2′-deoxyribosyl)-6,7-dihydro-6,7-dihydroxy-6/7-methylimidazo-[2,3-b]purine-9(8)one, collectively known as MGdG. nih.gov These imidazopurinones are considered major types of endogenous DNA damage. nih.gov
To counteract the harmful effects of reactive dicarbonyls like methylglyoxal, cells possess a detoxification system known as the glyoxalase system. mdpi.comnih.gov This system consists of two main enzymes, Glyoxalase 1 (Glo1) and Glyoxalase 2 (Glo2), and requires a catalytic amount of glutathione (B108866) (GSH). mdpi.comnih.gov
The detoxification process begins with the spontaneous reaction of methylglyoxal with GSH to form a hemithioacetal. mdpi.com Glo1, the rate-limiting enzyme of the pathway, then catalyzes the conversion of this hemithioacetal to S-D-lactoylglutathione. mdpi.comnih.gov Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the initial GSH molecule. mdpi.comnih.gov By efficiently converting reactive dicarbonyls into a less reactive substance, the glyoxalase system plays a crucial protective role against the formation of glycation-derived DNA adducts. mdpi.com
Formation of Complex DNA Lesions
The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to a variety of modifications. Complex DNA lesions, which involve damage to multiple components of the DNA structure, present a significant challenge to cellular repair mechanisms and are implicated in mutagenesis and carcinogenesis.
Cyclopurine Deoxynucleosides (e.g., (5'S)-8,5'-cyclo-2'-deoxyguanosine) and Their Mutagenic Implications
One significant class of complex DNA lesions is the 8,5'-cyclopurine-2'-deoxynucleosides (cyPudNs). These are tandem lesions where a covalent bond forms between the C8 of the purine base and the C5' of the deoxyribose sugar. nih.govnih.gov This intramolecular cyclization is primarily induced by the hydroxyl radical, which can be generated by ionizing radiation or the Fenton reaction. nih.gov The initial step involves the abstraction of a hydrogen atom from the C5' position of the sugar, leading to the formation of a C5' radical. This radical then attacks the C8-N7 double bond of the purine base, resulting in the characteristic 8,5'-cyclo linkage. nih.gov
This process can lead to the formation of two different diastereomers, designated as (5'S) and (5'R). nih.gov In double-stranded DNA, the (5'S) isomer of 8,5'-cyclo-2'-deoxyguanosine (B17932) (S-cdG) is the predominant form. nih.gov
The formation of cyclopurine deoxynucleosides has profound biological consequences. They are recognized as mutagenic and genotoxic lesions. nih.govnih.gov Specifically, (5'S)-8,5'-cyclo-2'-deoxyguanosine has been shown to be a potent mutagen in Escherichia coli, inducing mutations in approximately 34% of cases when the SOS response is active. nih.govacs.org The primary mutations observed are S-cdG → A and S-cdG → T transversions. nih.gov
These lesions pose a significant block to DNA replication and transcription. nih.govnih.govacs.orgnih.gov Unlike many other forms of oxidative DNA damage that are addressed by the Base Excision Repair (BER) pathway, cyclopurine deoxynucleosides are primarily repaired by the Nucleotide Excision Repair (NER) pathway. nih.govnih.govnih.govacs.orgnih.gov The inefficiency of their repair can lead to their accumulation, particularly in cells deficient in NER, which is associated with genetic disorders like Xeroderma Pigmentosum and Cockayne syndrome. nih.govacs.orgmdpi.com The presence of these lesions can inhibit the action of DNA glycosylases, further complicating the repair of nearby lesions. mdpi.com
**Table 1: Mutagenic Profile of (5'S)-8,5'-cyclo-2'-deoxyguanosine in *E. coli***
| Strain | SOS Induction | Viability (%) | Mutation Frequency (%) | Predominant Mutations |
|---|---|---|---|---|
| Wild-type | No | <1 | - | - |
| Wild-type | Yes | 5.5 | ~34 | S-cdG → A, S-cdG → T |
| pol V- | Yes | 0 | - | - |
| pol IV- | Yes | 15.4 | - | - |
| pol II- | Yes | <5.5 | - | - |
Data sourced from studies on the replication of plasmids containing (5'S)-8,5'-cyclo-2'-deoxyguanosine in various E. coli strains. nih.govacs.org
Bis-Adduct Formation with Oxidative Metabolites (e.g., E,E-Muconaldehyde)
Another form of complex DNA damage involves the formation of bis-adducts, where a single molecule cross-links two nucleobases. An example of this is the reaction of E,E-muconaldehyde with deoxyguanosine. acs.org E,E-Muconaldehyde is a reactive dicarbonyl compound and a toxic metabolite of benzene (B151609), a known human carcinogen. acs.org
The interaction between E,E-muconaldehyde and deoxyguanosine results in the formation of a novel and complex heptacyclic bis-adduct. acs.org This structure features a spiro ring system that links two guanine residues. acs.org The reaction yields two pairs of diastereomers that can interconvert. acs.org The formation of such bulky, cross-linked adducts in DNA can have significant implications for the structural integrity of the genome and are thought to contribute to the carcinogenicity of benzene by creating defects that challenge DNA replication and repair machinery. acs.org
Table 2: Characteristics of the Deoxyguanosine-E,E-Muconaldehyde Bis-Adduct
| Feature | Description |
|---|---|
| Reactants | Deoxyguanosine and E,E-Muconaldehyde |
| Adduct Structure | Heptacyclic bis-adduct with a spiro ring system |
| Linkage | Cross-links two guanine residues |
| Stereochemistry | Forms two pairs of interconverting diastereomers |
| Implication | Potential contributor to the carcinogenicity of benzene |
Based on research into the reaction of E,E-muconaldehyde with deoxyguanosine. acs.org
Stability of N-Glycosidic Bonds in Modified Deoxyguanosine Structures
The N-glycosidic bond, which links the deoxyribose sugar to the purine base, is a critical structural feature of deoxynucleosides. The stability of this bond can be significantly altered by modifications to the guanine base. Generally, the N-glycosidic bond in 2'-deoxyguanosine (B1662781) derivatives is susceptible to hydrolysis under acidic conditions. nih.govresearchgate.net
However, the formation of the additional covalent bond in 8,5'-cyclopurine deoxynucleosides confers a notable increase in the stability of the N-glycosidic bond. nih.govresearchgate.net Studies have shown that the half-life of the N-glycosidic bond in cyclic dG lesions is at least five times greater than that of unmodified dG. nih.govresearchgate.netfigshare.com This enhanced stability is a key feature of these lesions. Even if the C1'-N9 bond were to be cleaved, the purine base would remain tethered to the sugar moiety through the C5'-C8 bond. nih.govresearchgate.net
The stability of the N-glycosidic bond in (5'S)-8,5'-cyclo-2'-deoxyguanosine has been compared to other modified guanosines. For instance, while the N-glycosidic bond of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is significantly more stable than that of dG, the cyclopurine structure provides even greater resistance to hydrolysis. nih.govresearchgate.netnih.govresearchgate.net This increased stability means that the spontaneous depurination of these lesions is a rare event, and their removal from DNA is highly dependent on enzymatic repair pathways. nih.govresearchgate.net
Table 3: Relative Stability of the N-Glycosidic Bond in Deoxyguanosine Derivatives
| Compound | Relative Stability to Acid Hydrolysis | Key Structural Feature |
|---|---|---|
| 2'-Deoxyguanosine (dG) | Baseline | Unmodified |
| 8-Methyl-2'-deoxyguanosine (8-Me-dG) | Similar to dG | Methyl group at C8 |
| (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) | At least 5-fold higher than dG | Covalent bond between C5' and C8 |
| 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Exceptionally stable | Oxygen at C8 |
This table provides a comparative overview of the N-glycosidic bond stability based on experimental findings. nih.govresearchgate.netfigshare.com
Scope and Research Imperatives for 1 Deoxyguanosine Monohydrate 1 D Studies
The unique properties of 1'-Deoxyguanosine Monohydrate-1'-d make it a valuable tool for a range of advanced biochemical research applications. Its primary utility lies in its application as an internal standard for highly sensitive and accurate quantification of 2'-deoxyguanosine (B1662781) in biological samples using isotope dilution mass spectrometry. repec.org This is crucial for studies investigating DNA damage and repair, where precise measurement of nucleoside levels is paramount. sigmaaldrich.com
Furthermore, the deuterium (B1214612) label at the 1'-position can be exploited to study the mechanisms of enzymes that act on the glycosidic bond, such as nucleoside phosphorylases. The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can provide detailed information about the transition state of the enzymatic reaction.
The research imperatives for studies involving this compound include:
Elucidating Mechanisms of DNA Damage and Repair: By providing an accurate internal standard, this labeled compound aids in quantifying the levels of endogenous 2'-deoxyguanosine and its damaged adducts, shedding light on the extent of DNA damage and the efficiency of repair pathways under various physiological and pathological conditions. nih.gov
Investigating Enzyme Kinetics and Mechanisms: The deuterium at the 1'-position can be used to probe the mechanisms of enzymes involved in nucleoside metabolism, contributing to a fundamental understanding of these critical biochemical processes.
Advancing Metabolomics Research: In the field of metabolomics, this compound serves as a crucial tool for the accurate identification and quantification of 2'-deoxyguanosine as part of the broader metabolome, helping to uncover metabolic dysregulation in diseases. nih.gov
Advanced Synthetic Methodologies and Derivatization
Chemoenzymatic Synthesis of Deoxyguanosine Derivatives
Chemoenzymatic approaches provide a powerful toolkit for the synthesis of deoxyguanosine derivatives, leveraging the specificity of enzymes to achieve transformations that are often challenging through purely chemical means. A prominent strategy involves the use of nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides to their respective bases and (deoxy)ribose-1-phosphate mdpi.com. This enzymatic activity can be harnessed for the synthesis of novel nucleoside analogues.
One practical procedure for the enzymatic synthesis of 2'-deoxyguanosine (B1662781) (dGuo) utilizes Nucleoside deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus. This enzyme exhibits broad specificity for acceptor bases, including six-substituted purines. The synthesis involves the transglycosylation from thymidine (B127349) to 2-amino-6-chloropurine, followed by the conversion of the resulting 2-amino-6-chloropurine-2'-deoxyriboside to dGuo using bacterial adenosine (B11128) deaminase, achieving a high yield nih.govnih.gov. Similarly, enzymes from Brevibacterium acetylium, such as nucleoside phosphorylase and phosphomonoesterase, can enzymatically transfer a deoxyribosyl group from thymidine to guanine (B1146940) researchgate.netwright.edu.
The chemoenzymatic synthesis of fluorescent nucleoside analogs has also been demonstrated using purine (B94841) nucleoside phosphorylase (PNP) nih.gov. These enzymes can catalyze the ribosylation of various purine and 8-azapurine (B62227) derivatives, sometimes at non-canonical positions, to produce highly fluorescent probes for biochemical assays mdpi.com. Furthermore, co-expression of purine nucleoside phosphorylase and pyrimidine (B1678525) nucleoside phosphorylase in Escherichia coli has been used to create whole-cell catalysts for the efficient biosynthesis of nucleosides and their derivatives nih.gov.
A notable chemoenzymatic method allows for the preparation of 2-deoxy-α-D-ribose 1-phosphate, a key intermediate for the synthesis of modified nucleosides. This is achieved through the near-irreversible enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine in the presence of purine nucleoside phosphorylase, resulting in a near-quantitative yield of the desired product nih.gov.
Solid-Phase Oligonucleotide Synthesis Incorporating Deoxyguanosine Units
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of DNA and RNA strands with defined sequences nih.govscispace.com. The phosphoramidite (B1245037) method is the most widely used chemistry for this purpose nih.govnih.gov. This technique involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene danaher.comatdbio.com.
The synthesis cycle consists of four main steps:
Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group to expose the 5'-hydroxyl for the next coupling reaction biotage.com.
Coupling: Activation of the incoming nucleoside phosphoramidite with a catalyst, such as tetrazole, to facilitate its reaction with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage biotage.com. High coupling efficiencies, typically around 99%, are crucial for the synthesis of long oligonucleotides chemie-brunschwig.ch.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles atdbio.com.
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphotriester using an oxidizing agent like iodine atdbio.com.
This cyclical process is repeated until the desired oligonucleotide sequence is assembled danaher.com.
Phosphoramidite Procedures and Deprotection Strategies
The success of solid-phase oligonucleotide synthesis hinges on the careful selection of protecting groups for the nucleobases, the sugar moiety, and the phosphate (B84403) backbone, as well as the subsequent deprotection strategies to yield the final, unmodified oligonucleotide glenresearch.com.
Phosphoramidite Building Blocks and Protecting Groups: For 2'-deoxyguanosine, the exocyclic N2 amino group is typically protected with an isobutyryl (iBu) or dimethylformamidine (dmf) group to prevent side reactions during synthesis nih.govglenresearch.com. The 5'-hydroxyl group is protected with a DMT group, and the phosphate is protected with a β-cyanoethyl group glenresearch.com. The choice of protecting group can influence the deprotection conditions required. For instance, the use of phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) as the N2 protecting group allows for milder deprotection conditions, which is beneficial for the synthesis of oligonucleotides containing sensitive modifications glenresearch.com.
Deprotection Strategies: Deprotection is a critical final step that involves cleavage of the oligonucleotide from the solid support and removal of all protecting groups from the bases and the phosphate backbone glenresearch.com. Standard deprotection for DNA oligonucleotides often involves treatment with concentrated aqueous ammonia (B1221849) at elevated temperatures nih.gov. However, for oligonucleotides containing sensitive or modified bases, such as 2'-deoxy-6-thioguanosine, specialized deprotection strategies are necessary to prevent degradation danaher.comatdbio.comnih.gov. For example, a mixture of sodium hydroxide (B78521) and sodium hydrogen sulfide (B99878) can be used to deprotect oligonucleotides containing 2'-deoxy-6-thioguanosine without significant conversion to deoxyguanosine danaher.comatdbio.comnih.gov.
For oligonucleotides containing particularly labile modifications, "UltraMild" deprotection conditions have been developed. These often involve the use of potassium carbonate in methanol (B129727) or treatment with AMA (a mixture of aqueous ammonium (B1175870) hydroxide and aqueous methylamine) at room temperature glenresearch.com. The choice of deprotection strategy must be carefully considered based on the specific chemical nature of all components of the synthesized oligonucleotide glenresearch.comglenresearch.com.
| Protecting Group Combination | Deprotection Reagent | Conditions | Application Notes |
|---|---|---|---|
| Standard (Bz-dA, Ac-dC, iBu-dG) | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | Standard for unmodified DNA oligonucleotides. nih.gov |
| UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) | Potassium Carbonate in Methanol | Room Temperature, 4 hours | Suitable for sensitive modifications like certain dyes. glenresearch.com |
| UltraFAST (Ac-dC, dmf-dG) | Ammonium Hydroxide/Methylamine (AMA) | 65°C, 10 minutes | Rapid deprotection; requires Ac-dC to avoid base modification. glenresearch.com |
| For 2'-deoxy-6-thioguanosine (Pac-N2, CE-S6) | Sodium Hydroxide/Sodium Hydrogen Sulfide | - | Prevents oxidation and hydrolysis of the thione functionality. danaher.comatdbio.comnih.gov |
| For C8-modified dG | Ammonium Hydroxide with 2-mercaptoethanol | 55°C, 16 hours | Prevents oxidative degradation of the modified base. nih.gov |
Design and Synthesis of Platinum Complexes with Deoxyguanosine Ligands
The interaction of platinum complexes with DNA, particularly at guanine residues, is the basis for the anticancer activity of drugs like cisplatin (B142131). The N7 position of guanine is the primary binding site for cisplatin libretexts.org. The synthesis and characterization of platinum complexes with deoxyguanosine ligands are crucial for understanding the mechanism of action of these drugs and for the development of new platinum-based therapeutics.
The reaction of K2PtCl4 with guanosine-5'-monophosphate (B10773721) (GMP) has been studied in detail using high-resolution NMR spectroscopy. These studies show that platination at the N7 position induces significant conformational changes in the ribose moiety, favoring the ³E form of the ring and the gt conformer around the C(4')-C(5') bond cdnsciencepub.comresearchgate.net. 1H NMR is a powerful tool for characterizing these adducts, as coordination of platinum to the N7 of guanine causes a downfield shift of the H8 proton resonance and lowers the pKa of the N1 proton by approximately two units libretexts.org.
The synthesis of bifunctional adducts, such as the 1,2-intrastrand cross-link, is a key feature of cisplatin's interaction with DNA. The reaction of trans-diamminedichloroplatinum(II) (trans-DDP) with a single-stranded oligonucleotide containing two guanine residues results in the formation of monofunctional adducts at the N7 positions as intermediates, which then form a bifunctional 1,3-intrastrand cross-link nih.gov. The characterization of these adducts by NMR and enzymatic digestion provides detailed structural information nih.gov.
The relative amounts of different platinum-DNA adducts can be quantified using techniques like enzymatic degradation followed by HPLC, often in combination with antibodies specific for certain adducts libretexts.org. For cisplatin, the major adducts are 1,2-intrastrand cross-links between adjacent guanines (d(GpG)) or between an adenine (B156593) and a guanine (d(ApG)) libretexts.orgresearchgate.net.
| Platinum Compound | DNA Sequence | Major Adduct Type | Key Characterization Findings |
|---|---|---|---|
| cis-DDP | d(GpG) | 1,2-intrastrand cross-link | Coordination at N7 of both guanines; destacking of the guanine bases. libretexts.org |
| cis-DDP | d(ApG) | 1,2-intrastrand cross-link | Second most abundant adduct after d(GpG) cross-links. libretexts.orgresearchgate.net |
| trans-DDP | d(GpNpG) | 1,3-intrastrand cross-link | Minimal distortion of the DNA double helix. nih.gov |
| K2PtCl4 | Guanosine-5'-monophosphate | Monofunctional N7 adduct | Induces conformational change in the ribose ring. cdnsciencepub.comresearchgate.net |
Isotopic Labeling Techniques for 1'-Deoxyguanosine Monohydrate-1'-d and Related Analogues
Isotopic labeling is an indispensable tool for studying the structure, dynamics, and function of nucleic acids and their interactions with other molecules. The introduction of stable isotopes, such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N, at specific positions allows for detailed analysis by techniques like NMR spectroscopy and mass spectrometry.
Chemo-enzymatic methods are particularly powerful for the synthesis of site-specifically labeled nucleotides. For instance, a method has been developed to label ATP and GTP with high yields by using recombinantly expressed enzymes and chemically synthesized, isotopically labeled ribose and nucleobases mdpi.com. This approach allows for the incorporation of labels at specific atomic positions, which can significantly improve the quality of NMR spectra for large RNA molecules by reducing spectral crowding and narrowing linewidths mdpi.com.
Application of Stable Isotope-Labeled Deoxyguanosine for Mechanistic Studies
Stable isotope-labeled deoxyguanosine and its analogues are crucial for elucidating the mechanisms of DNA damage and repair nih.govmdpi.com. For example, understanding the formation and repair of oxidative DNA damage, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a major area of research where isotopic labeling is applied nih.gov. The use of isotopically labeled standards allows for accurate quantification of DNA adducts by mass spectrometry, helping to distinguish between endogenous and exogenous sources of DNA damage.
The kinetic deuterium isotope effect (KIE) can be a powerful tool in mechanistic studies. By replacing a hydrogen atom with a deuterium at a position involved in a bond-breaking step of a reaction, the reaction rate can be significantly altered. While specific studies detailing the synthesis and application of this compound are not extensively reported in the reviewed literature, the principle of using deuterated analogues to probe reaction mechanisms is well-established. For example, a deuterium at the 1'-position could be used to study the mechanism of enzymes involved in DNA repair that act at this position, such as those involved in the removal of abasic sites. The change in reaction rate upon substitution with deuterium could provide evidence for the involvement of the C1'-H bond in the rate-determining step of the enzymatic mechanism.
Furthermore, stable isotope labeling is used to study the conformational dynamics of DNA and DNA-protein complexes. Site-specific labeling can help to resolve signals from different parts of a large molecule in NMR experiments, providing detailed insights into local structure and flexibility that are critical for understanding biological function.
Advanced Analytical Methodologies for Research on Deoxyguanosine and Its Modifications
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident identification of compounds by determining their elemental composition. chemrxiv.org This capability is fundamental in distinguishing between molecules with very similar nominal masses. Coupled with advanced separation techniques, HRMS has become indispensable for studying modified nucleosides like 1'-Deoxyguanosine Monohydrate-1'-d.
Ultra-High Performance Liquid Chromatography Coupled to HRMS (UHPLC-HRMS) for Untargeted DNA Adductomics
Untargeted DNA adductomics aims to comprehensively screen for and identify all DNA modifications within a biological sample, including unknown adducts arising from exposure to genotoxic agents. nih.govresearcher.life This global approach provides a snapshot of the "DNA adductome," offering insights into the various sources of DNA damage, such as diet, environment, and inflammation. researcher.lifechemrxiv.org The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with HRMS is a powerful strategy for this purpose, addressing the major analytical challenge of high sensitivity and selectivity required to detect DNA adducts present at trace levels in complex biological matrices. chemrxiv.orgchemrxiv.org
The methodology involves optimizing several parameters to enhance the detection of a wide range of adducts. nih.gov Key research findings have demonstrated that:
Mobile Phase Composition: The use of mobile phases containing ammonium (B1175870) bicarbonate has been shown to provide the best signal enhancement for a variety of DNA adducts. researcher.lifechemrxiv.org
Mass Spectrometer Settings: Parameters such as capillary voltage, cone voltage, and detector voltage significantly affect the response of DNA adducts and must be carefully optimized. nih.govchemrxiv.org
Chromatography: Hybrid surface-coated columns are tested to reduce the adsorption of DNA adducts, improving peak shape and recovery. researcher.lifechemrxiv.org
Sample Handling: The use of low-adsorption vials is crucial for minimizing analyte loss and ensuring signal stability over time. nih.govchemrxiv.org
In a typical untargeted adductomics workflow, data is acquired using methods like MSE (an all-ion fragmentation acquisition mode) to collect both precursor and fragment ion information. nih.gov Putative adducts are then identified by screening for characteristic neutral losses, such as the loss of the deoxyribose moiety, and for the presence of nucleobase fragment ions. nih.govchemrxiv.org While the focus is on discovering unknown adducts, isotopically labeled standards like this compound can be incorporated into the workflow as quality controls or for specific quantitative side-analyses.
Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF Analysis
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of thermally fragile biomolecules like nucleosides and their adducts.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique that generates gas-phase ions from a liquid solution by applying a high voltage, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released, which are then analyzed by the mass spectrometer. youtube.com ESI is particularly well-suited for coupling with liquid chromatography (LC), making LC-ESI-MS a powerful tool for analyzing complex mixtures and identifying DNA adducts. nih.govnih.gov The process is gentle, typically producing intact molecular ions with minimal fragmentation, which is essential for determining the molecular weight of the parent compound. nih.gov Both positive and negative ion modes can be used, with the choice depending on the specific analyte; for some oxidized deoxynucleosides, negative ion mode can offer superior sensitivity and unique fragmentation patterns. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Analysis is another soft ionization technique valued for its sensitivity, speed, and ability to analyze complex mixtures. reading.ac.uk In MALDI, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and facilitate the desorption and ionization of the analyte molecules. reading.ac.uk The resulting ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio. reading.ac.uk While highly effective for large biomolecules like proteins, its application for small molecules like deoxyguanosine requires careful selection of the matrix and analytical conditions to avoid in-source and post-source decay (fragmentation). mdpi.com MALDI-TOF MS has shown broad potential in molecular diagnostics, including nucleotide detection. nih.gov
| Ionization Technique | Principle | Typical Application for Deoxyguanosine Research | Advantages |
| ESI-MS | High voltage creates charged droplets from a liquid sample, leading to gas-phase ions. youtube.com | Coupled with LC for quantitative and qualitative analysis of DNA adducts in biological samples. nih.gov | Easily coupled to LC, soft ionization preserves molecular ion, suitable for quantitative analysis. nih.gov |
| MALDI-TOF MS | A laser strikes a sample co-crystallized with a matrix, causing desorption and ionization. reading.ac.uk | High-throughput screening, imaging of tissues to map the distribution of nucleosides or adducts. mdpi.com | High sensitivity, speed, tolerance to some salts, suitable for imaging. reading.ac.uknih.gov |
Isotope Dilution Analysis with LC-MS/MS for Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of molecules in complex matrices. nih.govnih.gov This method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. For the quantification of deoxyguanosine, this compound serves as an ideal internal standard.
The principle of IDMS involves adding a known amount of the isotopically labeled standard (e.g., 1'-Deoxyguanosine-1'-d) to the sample prior to processing and analysis. nih.gov The labeled standard is chemically identical to the endogenous analyte, so it behaves identically during sample extraction, derivatization, and chromatographic separation. springernature.com In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte can be determined with very high precision, as this ratio corrects for sample loss during preparation and for matrix effects (ion suppression or enhancement) during ionization. springernature.com
LC-MS/MS systems, often using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, are typically employed for this analysis. fabad.org.trresearchgate.net This approach provides exceptional sensitivity and selectivity, allowing for the detection of DNA modifications at levels as low as one lesion per 106 or 108 normal nucleosides. nih.govnih.gov The use of stable isotope dilution LC-MS/MS is considered essential for the accurate measurement of biomarkers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (B1666359). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. It provides detailed information about the atomic-level structure, conformation, and dynamics of compounds like this compound and its reaction products. nih.gov
1D and 2D NMR for Conformational Studies and Reaction Product Identification
One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for characterizing deoxyguanosine and its derivatives.
1D NMR: A standard proton (¹H) NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum would confirm the successful isotopic labeling by the absence of the characteristic signal for the proton at the 1'-position of the deoxyribose ring. researchgate.net
2D NMR: Two-dimensional NMR techniques are used to establish connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to assign protons within the deoxyribose sugar ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close in space, even if they are not directly bonded. dtu.dk This is crucial for determining the conformation of the nucleoside, such as the orientation of the guanine (B1146940) base relative to the sugar (the syn vs. anti conformation) and the sugar pucker. nih.govnih.gov
Table of Typical ¹H NMR Chemical Shifts for Deoxyguanosine Protons: This table provides representative chemical shift values. Actual values can vary based on solvent, temperature, and molecular conformation.
| Proton | Typical Chemical Shift (ppm) |
| H8 (Guanine) | ~7.9 |
| H1' (Sugar) | ~6.2 |
| H2' (Sugar) | ~2.7 |
| H2'' (Sugar) | ~2.3 |
| H3' (Sugar) | ~4.9 |
| H4' (Sugar) | ~4.1 |
| H5', H5'' (Sugar) | ~3.7 |
| NH₂ (Guanine) | ~6.5 |
Chromatographic Separation Techniques
Chromatographic separation is a critical prerequisite for the accurate analysis of this compound and related compounds from complex biological matrices like hydrolyzed DNA. chromedia.org The goal is to isolate the analyte of interest from other nucleosides, contaminants, and matrix components that could interfere with detection. nih.gov
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, UHPLC, are the most common techniques used. sielc.com The primary method for separating nucleosides is reversed-phase chromatography . nih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient is often employed where the percentage of the organic solvent is increased over time to elute compounds of increasing hydrophobicity.
Achieving baseline separation is vital, especially between the target analyte and its isomers or other nucleosides. For example, the complete separation of 8-hydroxy-2'-deoxyguanosine from the much more abundant 2'-deoxyguanosine (B1662781) is crucial to prevent analytical artifacts, such as in-source oxidation of deoxyguanosine that could artificially inflate the measured amount of the oxidized product. nih.gov In addition to reversed-phase, other chromatographic modes like mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms, can be employed to achieve unique selectivity for separating various nucleosides. sielc.com
Reverse-Phase and Ion-Exchange HPLC for Purification and Analysis of Oligonucleotides
Reverse-Phase HPLC (RP-HPLC) separates molecules based on differences in hydrophobicity. nih.gov The stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. In the context of oligonucleotides, this technique is highly effective for separating the desired full-length product from shorter "failure sequences" and other chemical by-products generated during synthesis. nih.govwashington.edu
A common strategy in oligonucleotide synthesis involves leaving the hydrophobic 5'-dimethoxytrityl (DMT) group on the final full-length product. caymanchem.com This "trityl-on" approach significantly increases the hydrophobicity of the target oligonucleotide relative to the truncated sequences, which lack the DMT group. nih.govchemicalbook.com As the sample mixture passes through the RP-HPLC column, the DMT-on product is retained more strongly, while the more hydrophilic failure sequences elute first. caymanchem.com After the impurities are washed away, the DMT group is cleaved, and the purified, fully deprotected oligonucleotide is eluted. caymanchem.com RP-HPLC is particularly well-suited for purifying short oligonucleotides (less than 50 bases) and those containing hydrophobic modifications such as fluorescent dyes. caymanchem.comchemicalbook.com
Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the net negative charge of their phosphodiester backbone. nih.govusbio.net The stationary phase consists of a positively charged resin that interacts with the anionic phosphate (B84403) groups of the oligonucleotides. nih.gov Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions and releases the oligonucleotides from the column; molecules with fewer phosphate groups (i.e., shorter sequences) elute first. usbio.netresearchgate.net
A key advantage of IE-HPLC is its ability to purify oligonucleotides that form stable secondary structures, such as those with high guanine-cytosine (GC) content. nih.govnih.gov These structures can cause peak broadening or the appearance of multiple peaks in RP-HPLC. nih.gov IE-HPLC can be performed at a high pH (e.g., pH 12), which disrupts the hydrogen bonds responsible for secondary structures, leading to sharper peaks and improved separation. nih.govresearchgate.net This makes it the preferred method for analyzing sequences prone to self-complementarity or forming hairpin loops. researchgate.net
| Feature | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) |
|---|---|---|
| Principle of Separation | Hydrophobicity | Net Negative Charge (Phosphate Backbone) |
| Stationary Phase | Nonpolar (e.g., C18 silica) | Positively charged resin |
| Mobile Phase | Polar solvent gradient (e.g., acetonitrile/water) | Aqueous buffer with salt gradient (e.g., NaCl) |
| Best Suited For | Short oligos (<50 bases), hydrophobic modifications (dyes, DMT-on) | Oligos with secondary structure (high GC-content), longer oligos (40-100 bases) |
| Key Advantage | Excellent separation of DMT-on products from failure sequences | Can be run at high pH to denature secondary structures |
Preparative HPLC for Isolation of Adducts and Derivatives
While analytical HPLC focuses on identifying and quantifying components in a mixture, preparative HPLC aims to isolate and purify larger quantities of a specific compound for further use, such as structural elucidation or biological studies. sigmaaldrich.com This technique is an invaluable tool for isolating DNA adducts and other derivatives of deoxyguanosine. sigmaaldrich.com DNA adducts are formed when a chemical compound covalently binds to DNA, and their study is crucial for understanding chemical carcinogenesis. aip.orgwikipedia.org
The isolation process often involves enzymatic hydrolysis of DNA modified with a carcinogen into individual 2'-deoxyribonucleosides, followed by HPLC separation to isolate the specific adducts. wikipedia.org The strategy for preparative isolation requires careful method development at the analytical scale first. caymanchem.com Key considerations include maximizing the sample concentration and injection volume to reduce the number of runs and solvent consumption, while maintaining sufficient resolution to separate the target adduct from unmodified nucleosides and other reaction by-products. caymanchem.com
Often, a multi-step purification strategy is employed. For example, a combination of weak anion exchange (AE) HPLC and ion-pair reverse-phase (IP-RP) HPLC can be used to achieve high chemical specificity and sensitivity for detecting 7-alkyldeoxyguanosine adducts. aip.org The isolated fractions can then be collected for characterization by other techniques, such as mass spectrometry or NMR. wikipedia.orgcaymanchem.com
Spectroscopic Methods
Spectroscopic methods provide detailed information about the structure, electronic properties, and behavior of molecules upon interaction with electromagnetic radiation. They are essential for characterizing deoxyguanosine, its derivatives, and the transient species formed during chemical reactions.
Ultraviolet (UV) Spectroscopy for Electronic Transitions and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer valence electrons from a lower energy ground state to a higher energy excited state. nih.gov In organic molecules like deoxyguanosine, the absorption of UV radiation is restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. nih.gov The primary electronic transitions observed in the UV range (200-400 nm) are π → π* and n → π* transitions.
π → π transitions* involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These occur in molecules with double or triple bonds, such as the purine (B94841) ring of guanine.
n → π transitions* involve moving an electron from a non-bonding atomic orbital (like those on the oxygen and nitrogen atoms of guanine) to an antibonding π* orbital.
The UV absorption spectrum of 2'-deoxyguanosine shows a characteristic maximum absorbance (λmax) around 252-255 nm, which is primarily due to π → π* transitions within the conjugated purine ring system. chemicalbook.com
UV spectroscopy is also a powerful tool for photochemical studies. By irradiating guanosine (B1672433) derivatives with specific UV wavelengths (e.g., 254 nm or 266 nm), researchers can induce photochemical reactions and study the mechanisms of photodestruction. nih.gov Such studies have shown that guanine derivatives can undergo photoejection of an electron, forming a radical cation, which is a key intermediate in its photodegradation pathway. nih.gov The formation of reactive oxygen species (ROS) by photosensitizers can also lead to modifications of guanosine, which is the most easily oxidized of the DNA bases.
| Compound | Molecular Formula | Molecular Weight (g/mol) | UV λmax (nm) |
|---|---|---|---|
| This compound | C₁₀H₁₄DN₅O₅ | 286.26 usbio.net | Not specified |
| 2'-Deoxyguanosine | C₁₀H₁₃N₅O₄ | 267.24 wikipedia.org | 252 - 255 chemicalbook.com |
| 8-Oxo-2'-deoxyguanosine | C₁₀H₁₃N₅O₅ | 283.2 | 249, 296 caymanchem.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study materials with unpaired electrons, such as free radicals. usbio.net It is analogous to Nuclear Magnetic Resonance (NMR) but excites electron spins instead of nuclear spins. usbio.net EPR is considered the gold standard for the definitive identification and characterization of radicals in complex biological systems. wikipedia.org
Many radicals are highly reactive and short-lived, making their direct detection difficult. caymanchem.com To overcome this, the EPR spin trapping technique is widely used. researchgate.net This method involves adding a "spin trap" compound (typically a nitrone or nitroso compound) to the system. The spin trap reacts with the transient radical to form a much more stable radical adduct, which can accumulate to a detectable concentration. researchgate.net The resulting EPR spectrum of the adduct exhibits a characteristic hyperfine splitting pattern that can be used to identify the original trapped radical. researchgate.net
EPR has been instrumental in studying radicals formed in DNA. Ionizing radiation and other oxidative processes can lead to the formation of a guanine radical cation (G•+) because guanine has the lowest ionization potential of the four DNA bases. This radical cation rapidly deprotonates to form a neutral guanine radical (G(-H)•). nih.govresearchgate.net EPR studies, often coupled with isotopic labeling (e.g., using deuterium), have successfully characterized these guanine radical species, providing insight into their structure and electronic environment. washington.edu The principal values of the g-tensor, a key parameter in EPR, provide valuable information about the chemical nature of the radical. washington.edu
Future Directions in 1 Deoxyguanosine Monohydrate 1 D Research
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The use of stable isotopes like deuterium (B1214612) is fundamental in metabolic and structural studies. Future research will focus on creating more sophisticated and targeted isotopic labeling strategies for complex biomolecules. While 1'-Deoxyguanosine Monohydrate-1'-d represents a specific modification, the broader goal is to develop methods for multi-site and selective labeling of larger structures like proteins and nucleic acids.
Researchers are exploring techniques for stereospecific protonation/deuteration of side chains in proteins, which can provide detailed insights into molecular structure and dynamics. unl.pt The development of new catalytic methods, for instance using iridium-based species, facilitates the deuteration of complex pharmaceuticals and N-heterocyclic scaffolds. acs.org These strategies could be adapted to label specific positions within nucleosides and other biomolecules with high efficiency. Future efforts will likely involve combining genetic engineering of metabolic pathways with the introduction of labeled precursors to achieve precise isotopic enrichment in vivo. nih.gov This will allow for the production of highly deuterated and selectively labeled proteins and nucleic acids, essential for advanced analytical techniques. unl.ptnih.gov
Table 1: Isotopic Labeling Strategies and Applications
| Labeling Strategy | Description | Application in Biomolecule Research |
|---|---|---|
| Site-Specific Deuteration | Introduction of deuterium at a specific, single position in a molecule, such as the 1'-position of deoxyguanosine. | Tracing metabolic pathways, studying kinetic isotope effects in enzymatic reactions. |
| Selective Methyl Labeling | Isotopic labeling (e.g., with ¹³C or ²H) of methyl groups in amino acids like isoleucine, leucine, and valine. unl.ptnih.gov | NMR studies of structure and dynamics in large proteins and protein complexes. unl.pt |
| Stereo-Array Isotope Labeling (SAIL) | Achieves stereospecific protonation and deuteration of protein side chains. unl.pt | Provides high-resolution structural information for proteins in the 40-50 kDa range via NMR. unl.pt |
| Uniform Isotopic Labeling | Labeling an entire biomolecule with stable isotopes such as ¹⁵N, ¹³C, and ²H by growing cells in labeled media. unl.pt | Foundational for NMR-based structural determination of high-molecular-weight proteins. unl.ptnih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
The ability to observe molecular events as they happen is crucial for understanding dynamic biological processes like DNA repair and protein-DNA interactions. Future research will increasingly rely on advanced spectroscopic and imaging techniques to study the real-time behavior of molecules like this compound within living cells.
Live-cell microscopy has become an indispensable tool for studying the spatio-temporal dynamics of DNA repair. frontiersin.org Techniques such as Fluorescence Recovery After Photobleaching (FRAP) allow researchers to monitor the turnover of repair proteins at sites of DNA damage. frontiersin.org Furthermore, super-resolution imaging methods like single-molecule localization microscopy (SMLM) can visualize individual DNA repair proteins with nanometer-scale resolution, offering insights into the assembly of repair complexes. numberanalytics.com The development of novel fluorescent reporters and exciton-coupled dimer probes enables the study of local DNA conformations and "breathing," which are critical for protein binding and function. arxiv.orgmdpi.com Combining these imaging modalities with the use of isotopically labeled compounds will provide unprecedented detail on the kinetics and mechanisms of DNA processing enzymes.
Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation
Understanding the full impact of a single molecular species requires a holistic view of the cellular environment. The future of biochemical research lies in the integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of cellular pathways. plos.orgnih.gov The introduction of a labeled compound like this compound can serve as a specific probe to perturb and trace these interconnected networks.
Pathway-based analysis methods are being developed to integrate diverse omics data and provide more interpretable results than gene-level statistics alone. oup.comfrontiersin.org Tools like PathIntegrate use machine learning to combine multi-omics data at the pathway level, identifying key molecular networks associated with a particular condition or outcome. plos.org Directional integration methods can further refine these analyses by incorporating expected regulatory relationships between different omics layers, allowing for the testing of more specific hypotheses. biorxiv.org By tracing the path of deuterium-labeled deoxyguanosine through DNA synthesis and repair pathways, researchers can correlate its processing with genome-wide changes in gene expression, protein abundance, and metabolite profiles, thus delineating the complete functional consequences of DNA damage and repair events. nih.gov
Refinement of Computational Models for Predictive Biology
As biological datasets grow in size and complexity, computational modeling becomes essential for analysis and prediction. ornl.gov The future will see a greater reliance on refined computational models to predict the biological effects of molecular changes, such as the presence of a modified nucleotide in a DNA sequence. numberanalytics.com
Machine learning and deep learning algorithms are increasingly used to build predictive models from biological data without strong prior assumptions about the underlying mechanisms. rroij.comembopress.org These models can analyze vast datasets to identify patterns that predict everything from gene expression levels to the effects of genetic mutations. rroij.comembopress.org For instance, deep neural networks trained on raw DNA sequences can predict the regulatory effects of single nucleotide variations. embopress.org In the context of this compound, computational models could be developed to predict how its incorporation might alter local DNA structure, protein binding affinity, or the efficiency of DNA repair pathways. These predictive models not only help in interpreting experimental data but also guide the design of future experiments to maximize scientific insight. ornl.govjck.bio
Exploration of New Biological Functions and Interactions of Deoxyguanosine and Its Derivatives
While 2'-deoxyguanosine (B1662781) is a canonical DNA building block, its derivatives play surprisingly diverse roles in biology. nih.gov Future research will continue to uncover novel functions and interactions of these molecules, moving beyond their established roles.
For example, 8-oxo-2'-deoxyguanosine, a product of oxidative DNA damage, is not merely a mutagenic lesion but is also involved in regulating gene expression, inflammatory responses, and antioxidant systems. researchgate.net Studies have even shown its potential as a therapeutic agent for metabolic syndrome by disrupting the pathogenesis of insulin (B600854) resistance. nih.gov Similarly, 7-deazaguanine (B613801) derivatives, previously thought to be confined to tRNA, have been discovered in the DNA of bacteria and phages, where they form part of defense systems against restriction enzymes. asm.orgpnas.org The enzymes responsible for inserting these modifications, such as the guanine (B1146940) transglycosylase DpdA, are a subject of active investigation. oup.com By using labeled analogues like this compound, researchers can trace the synthesis and incorporation of these novel derivatives, potentially uncovering new enzymatic pathways and biological functions that could be harnessed for synthetic biology or therapeutic applications. oup.com
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 2'-Deoxyguanosine | dG |
| 8-oxo-2'-deoxyguanosine | 8-oxo-dG |
| 7-deazaguanine | - |
| Guanine | G |
| Isoleucine | Ile, I |
| Leucine | Leu, L |
| Valine | Val, V |
| 7-cyano-7-deazaguanine | preQ₀ |
| 7-aminomethyl-7-deazaguanine | preQ₁ |
| Queuosine | Q |
| Archaeosine | G+ |
| 2'-deoxy-preQ₀ | - |
| 2'-deoxy-7-amido-7-deazaguanosine | - |
Q & A
Q. How should researchers address contradictions in experimental data involving this compound?
- Methodological Answer : Implement a PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. For example, compare results across cell types (e.g., cancer vs. primary cells) or assay conditions (in vitro vs. ex vivo). Use sensitivity analysis to identify confounding factors like ROS scavengers or enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
